![molecular formula C16H24O2 B14276800 2-[(2-Heptylphenoxy)methyl]oxirane CAS No. 148772-56-9](/img/structure/B14276800.png)
2-[(2-Heptylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Heptylphenoxy)methyl]oxirane is an organic compound with the molecular formula C16H26O2 It belongs to the class of epoxides, which are characterized by a three-membered cyclic ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Heptylphenoxy)methyl]oxirane typically involves the reaction of 2-heptylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as quaternary ammonium salts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Heptylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened by nucleophiles, such as water, alcohols, amines, and halides, leading to the formation of diols, ethers, amines, and halohydrins, respectively.
Oxidation and reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alcohols.
Substitution reactions: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Nitric acid, halogens, sulfuric acid
Major Products
Diols: Formed from ring-opening with water
Ethers: Formed from ring-opening with alcohols
Amines: Formed from ring-opening with amines
Halohydrins: Formed from ring-opening with halides
Ketones and carboxylic acids: Formed from oxidation
Alcohols: Formed from reduction
Scientific Research Applications
2-[(2-Heptylphenoxy)methyl]oxirane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-Heptylphenoxy)methyl]oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile involved. The phenoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure but with a methyl group instead of a heptyl group.
2-[(2-Methoxyphenoxy)methyl]oxirane: Similar structure but with a methoxy group instead of a heptyl group.
2-[(2-Chlorophenoxy)methyl]oxirane: Similar structure but with a chloro group instead of a heptyl group.
Uniqueness
2-[(2-Heptylphenoxy)methyl]oxirane is unique due to its long heptyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This compound’s unique structure makes it suitable for specific industrial and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
148772-56-9 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-[(2-heptylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-9-14-10-7-8-11-16(14)18-13-15-12-17-15/h7-8,10-11,15H,2-6,9,12-13H2,1H3 |
InChI Key |
ABTAANTUIVCOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


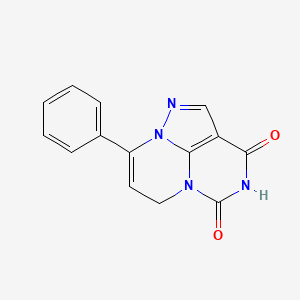
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
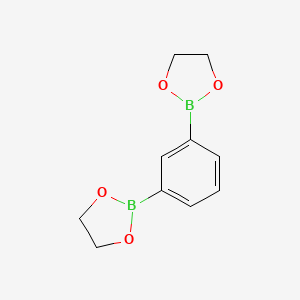
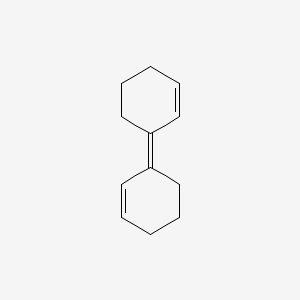
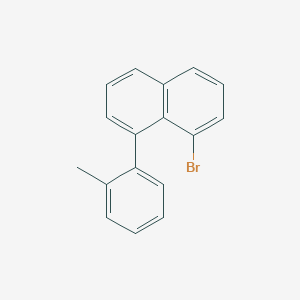

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
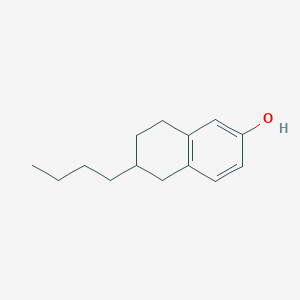
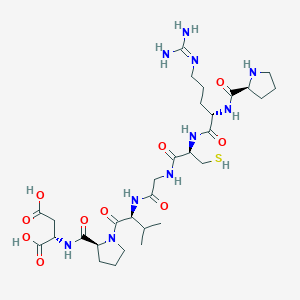
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
